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Abstract
Ceftriaxone, a third-generation cephalosporin, is a widely utilized antibiotic with a broad

spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical efficacy

is underpinned by a favorable pharmacokinetic profile, characterized by a long elimination half-

life that permits once-daily dosing for many indications. This document provides a

comprehensive technical overview of the pharmacokinetics and pharmacodynamics of

ceftriaxone, intended for researchers, scientists, and professionals in drug development. It

delves into the absorption, distribution, metabolism, and excretion (ADME) properties of the

drug, its mechanism of action, and the relationship between drug exposure and antimicrobial

effect. Furthermore, this guide details the experimental methodologies for key analytical

procedures and visualizes complex biological pathways to facilitate a deeper understanding of

ceftriaxone's behavior in the body.

Pharmacokinetics
The pharmacokinetic profile of ceftriaxone is distinguished by its prolonged elimination half-life

and concentration-dependent plasma protein binding. These characteristics are central to its

dosing regimens and clinical applications.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Ceftriaxone is administered parenterally, via intravenous (IV) or intramuscular (IM) injection, as

it exhibits poor oral bioavailability. Following IM administration, it is completely absorbed.

Ceftriaxone distributes into various body fluids and tissues, including the cerebrospinal fluid

(CSF), particularly in the presence of inflamed meninges.

A notable feature of ceftriaxone's pharmacokinetics is its dual elimination pathway.

Approximately 33-67% of the drug is excreted unchanged in the urine, with the remainder

eliminated through biliary secretion into the feces as inactive compounds. This dual excretion

route means that dosage adjustments are often not necessary in patients with mild to moderate

renal or hepatic impairment alone.

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of ceftriaxone in various

populations.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Healthy Adults

Parameter Value Reference(s)

Elimination Half-Life (t½) 5.8 - 8.7 hours [1][2][3]

Apparent Volume of

Distribution (Vd)
5.78 - 13.5 L [2][3]

Plasma Clearance (CL) 0.58 - 1.45 L/hour [2][3]

Renal Clearance 0.32 - 0.73 L/hour [2][3]

Protein Binding
85% - 95% (concentration-

dependent)
[2][3]

Renal Excretion (% of dose) 33% - 67% [1][3]

Biliary Excretion (% of dose) Remainder of dose [1][3]

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Special Populations
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Population Parameter Value Reference(s)

Pediatric Patients

(with meningitis)

Elimination Half-Life

(t½)
4.3 - 4.6 hours [2]

Plasma Clearance 49 - 60 mL/hr/kg [2]

Volume of Distribution

(Vd)
338 - 373 mL/kg [2]

Critically Ill Patients

(normal renal function)

Elimination Half-Life

(t½)
6.4 ± 1.1 hours [4]

Volume of Distribution

(Vd)
20 ± 3.3 L [4]

Critically Ill Patients

(renal failure)

Elimination Half-Life

(t½)
21.4 ± 9.8 hours [4]

Neonates and Infants

(<3 months)

Elimination Half-Life

(t½)
19.9 hours [5]

Total Clearance 0.38 mL/min/kg [5]

Volume of Distribution

(Vd)
0.32 L/kg [5]

Dogs
Elimination Half-Life

(t½) (IV)
0.88 hours [6]

Total Body Clearance

(IV)
3.61 ± 0.78 mL/kg [6]

Bioavailability (IM) 102 ± 27% [6]

Bioavailability (SC) 106 ± 14% [6]

Rats Plasma Half-Life 34 minutes [2]

24-h Urinary Recovery 32.0% [2]

24-h Biliary Recovery 61.8% [2]
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Pharmacodynamics
The pharmacodynamic properties of ceftriaxone describe the relationship between drug

concentration and its antimicrobial and other biological effects.

Antimicrobial Mechanism of Action
Ceftriaxone is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[7] Like

other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are

transpeptidases responsible for the final step in peptidoglycan synthesis.[8] By binding to and

inactivating these enzymes, ceftriaxone prevents the cross-linking of peptidoglycan chains,

leading to a weakened cell wall and subsequent cell lysis.[8][9]
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Caption: Inhibition of Bacterial Cell Wall Synthesis by Ceftriaxone.

Pharmacodynamic Indices and Susceptibility
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The efficacy of ceftriaxone, like other β-lactams, is best correlated with the time that the free

drug concentration remains above the minimum inhibitory concentration (MIC) for a given

pathogen (%fT > MIC). A free AUIC (Area Under the Inhibitory Curve) of at least 125 has been

suggested as a target for efficacy in severe infections.

Table 3: Minimum Inhibitory Concentrations (MIC) for Ceftriaxone against Common Pathogens

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Susceptible
Breakpoint
(CLSI, Non-
meningitis)
(µg/mL)

Reference(s)

Streptococcus

pneumoniae
- - ≤ 1 [10]

Haemophilus

influenzae
≤ 0.024 ≤ 0.024 - [11]

Neisseria

gonorrhoeae
- -

Decreased

susceptibility ≥

0.5

[10]

Enterobacteriace

ae
- ≤ 8 ≤ 1 [11][12]

Staphylococcus

aureus

(methicillin-

susceptible)

- ≤ 5 - [11]

Note: MIC values can vary based on geographic location and testing methodology. Breakpoints

are subject to change by regulatory bodies like the Clinical and Laboratory Standards Institute

(CLSI).

Neuroprotective Effects and Glutamate Transporter
Modulation
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Beyond its antimicrobial activity, ceftriaxone has been shown to exert neuroprotective effects.

This is primarily attributed to its ability to upregulate the expression of the glutamate transporter

1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[13] Increased GLT-1

expression enhances the clearance of glutamate from the synaptic cleft, thereby reducing

excitotoxicity, a key factor in the pathophysiology of several neurological disorders. The

upregulation of GLT-1 by ceftriaxone is mediated through the activation of the nuclear factor-

kappa B (NF-κB) signaling pathway.[13]
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Caption: Ceftriaxone-Mediated Upregulation of GLT-1 via the NF-κB Pathway.

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the

pharmacokinetic and pharmacodynamic assessment of ceftriaxone.

Determination of Ceftriaxone Concentration by High-
Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying ceftriaxone in biological matrices.

Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an

autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium formate with 2% formic acid or

0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a

specified ratio (e.g., 65:35 v/v). The mobile phase should be filtered and degassed prior to

use.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 245 nm or 270 nm.

Sample Preparation (Plasma/CSF):

To 100 µL of plasma or CSF, add an equal volume of an internal standard solution (e.g.,

cefazolin in 0.1 M ammonium acetate buffer).

Add 500 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute and centrifuge (e.g., 14,000 rpm for 6 minutes).

Transfer the supernatant to a new tube and add 500 µL of chloroform for further extraction.

Vortex for 1 minute and centrifuge.

Inject a small volume (e.g., 15 µL) of the upper aqueous phase into the HPLC system.

Calibration: Prepare a series of calibration standards by spiking blank plasma or CSF with

known concentrations of ceftriaxone. Plot the peak area ratio of ceftriaxone to the internal

standard against the concentration to generate a calibration curve.
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Quality Control: Include quality control samples at low, medium, and high concentrations in

each analytical run to ensure accuracy and precision.
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Caption: Experimental Workflow for Ceftriaxone Quantification by HPLC.
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Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB),

ceftriaxone powder, sterile saline, and bacterial inoculum.

Preparation of Antibiotic Dilutions:

Prepare a stock solution of ceftriaxone.

Perform serial two-fold dilutions of ceftriaxone in CAMHB in the wells of a microtiter plate

to achieve the desired concentration range.

Inoculum Preparation:

Select several colonies of the test organism from an 18-24 hour agar plate.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in each well.

Inoculation and Incubation:

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the

prepared bacterial suspension.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of ceftriaxone that completely inhibits

visible growth of the organism.
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Quality Control: Perform the assay with CLSI-recommended quality control strains (e.g.,

Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to ensure the validity of

the results.

Determination of Plasma Protein Binding by Equilibrium
Dialysis
This method is considered the gold standard for assessing the extent of drug binding to plasma

proteins.

Materials: Equilibrium dialysis apparatus (e.g., multi-well dialysis plates), semi-permeable

membranes (with a molecular weight cutoff that retains proteins but allows free drug to

pass), plasma from the species of interest, phosphate-buffered saline (PBS, pH 7.4), and

radiolabeled or non-labeled ceftriaxone.

Procedure:

Spike the plasma with a known concentration of ceftriaxone.

Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to

the other chamber, separated by the dialysis membrane.

Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically

4-24 hours).

After incubation, collect samples from both the plasma and buffer chambers.

Determine the concentration of ceftriaxone in both samples using a validated analytical

method (e.g., HPLC-MS/MS).

Calculation:

Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

Percentage bound = (1 - fu) x 100

Conclusion
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Ceftriaxone remains a cornerstone of antibacterial therapy due to its potent broad-spectrum

activity and favorable pharmacokinetic profile. Its long half-life and dual route of elimination

provide a convenient and generally safe treatment option for a variety of infections. The

pharmacodynamic properties of ceftriaxone, particularly the time-dependent nature of its

bactericidal activity, underscore the importance of maintaining drug concentrations above the

MIC for an adequate duration. Furthermore, the emerging understanding of its neuroprotective

effects through the modulation of glutamate transport opens new avenues for its potential

therapeutic application in neurological disorders. The experimental protocols detailed herein

provide a foundation for the continued investigation and characterization of this important

antimicrobial agent. A thorough understanding of both the pharmacokinetic and

pharmacodynamic principles of ceftriaxone is essential for its optimal clinical use and for the

development of future therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540104/all/Ceftriaxone
https://scielo.org.za/pdf/samj/v102n2/v102n2a24.pdf
https://www.ihma.com/app/uploads/P-573.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138498/
https://www.benchchem.com/product/b1232239#pharmacokinetics-and-pharmacodynamics-of-ceftriaxone
https://www.benchchem.com/product/b1232239#pharmacokinetics-and-pharmacodynamics-of-ceftriaxone
https://www.benchchem.com/product/b1232239#pharmacokinetics-and-pharmacodynamics-of-ceftriaxone
https://www.benchchem.com/product/b1232239#pharmacokinetics-and-pharmacodynamics-of-ceftriaxone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1232239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

